Mass Shift and Isotopic Cross-Talk: Fluralaner-13C2,15N,d3 Provides a +5 Da Separation
Fluralaner-13C2,15N,d3 exhibits a +5 Da mass shift relative to unlabeled fluralaner, compared to the +4 Da shift of the deuterium-only Fluralaner-D4 . This +5 Da mass difference ensures that the internal standard signal is fully resolved from the analyte's M+0, M+1, and M+2 isotopic peaks, virtually eliminating spectral overlap and isotopic cross-talk—a critical requirement for accurate quantification at trace levels . The multi-isotope labeling (13C2, 15N, d3) also mitigates the risk of hydrogen-deuterium exchange that can affect deuterium-only standards in protic solvents, thereby preserving isotopic purity and quantification accuracy throughout sample preparation [1].
| Evidence Dimension | Mass shift relative to unlabeled fluralaner (MW 556.29 g/mol) |
|---|---|
| Target Compound Data | +5 Da (MW 562.28 g/mol) |
| Comparator Or Baseline | Fluralaner-D4: +4 Da (MW 560.31 g/mol); Unlabeled fluralaner: 0 Da shift |
| Quantified Difference | 1 Da greater mass separation than Fluralaner-D4; eliminates M+2 isotope interference |
| Conditions | LC-MS/MS, electrospray ionization (ESI), triple quadrupole MS |
Why This Matters
A +5 Da shift is the minimum recommended mass difference for stable isotope-labeled internal standards in LC-MS/MS to avoid cross-talk, making Fluralaner-13C2,15N,d3 intrinsically more reliable than +4 Da deuterated analogs for high-sensitivity residue monitoring.
- [1] FDA. Bioanalytical Method Validation Guidance for Industry. 2018. View Source
